molecular formula C41H42Cl2FN5O5 B2848497 CID 139600332 CAS No. 2411085-89-5

CID 139600332

Cat. No.: B2848497
CAS No.: 2411085-89-5
M. Wt: 774.72
InChI Key: BANRYGZZIMCKNA-OYGJEQPESA-N
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Description

MG-277 is a synthetic organic compound known as a molecular glue degrader. It is a structurally modified analogue of MD-222, which is a MDM2 proteolysis targeting chimera (PROTAC) degrader. MG-277 is designed to induce the degradation of the translation termination factor G1 to S phase transition 1 (GSPT1) protein, thereby exhibiting potent anticancer activity .

Preparation Methods

The synthesis of MG-277 involves several steps, including the incorporation of a cereblon-binding moiety, which is essential for its growth inhibitory effects on cancer cells. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that MG-277 is prepared through a series of chemical reactions that result in the formation of a molecular glue capable of inducing protein degradation .

Chemical Reactions Analysis

MG-277 undergoes various chemical reactions, primarily focusing on its role as a molecular glue degrader. It induces the degradation of GSPT1 protein through a mechanism dependent on cereblon, CUL4 E3 ubiquitin ligase, and proteasomes. The compound does not activate wild-type p53 and is highly potent in inhibiting tumor cell growth in a p53-independent manner .

Scientific Research Applications

MG-277 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it has shown potent anticancer activity by inducing the degradation of GSPT1 protein. MG-277 is effective in inhibiting the growth of various cancer cell lines, including leukemia and breast cancer cells. It is also used in studies related to protein degradation and the development of new therapeutic strategies targeting specific proteins .

Mechanism of Action

MG-277 exerts its effects by functioning as a molecular glue, inducing the degradation of the GSPT1 protein. This degradation is mediated through the cereblon E3 ubiquitin ligase complex, leading to the inhibition of tumor cell growth. The compound’s mechanism of action is independent of MDM2 and p53, making it a unique and potent anticancer agent .

Comparison with Similar Compounds

MG-277 is compared with other similar compounds, such as MD-222, which is a MDM2 PROTAC degrader. Unlike MD-222, MG-277 does not induce significant MDM2 degradation and fails to activate wild-type p53. Instead, it specifically targets GSPT1 for degradation, highlighting its uniqueness. Other similar compounds include various PROTACs and molecular glues that target different proteins for degradation .

Properties

InChI

InChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANRYGZZIMCKNA-OYGJEQPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42Cl2FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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